1-(4-Amino-1,2,5-oxadiazol-3-yl)ethan-1-one hydrate 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethan-1-one hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17840057
InChI: InChI=1S/C4H5N3O2.H2O/c1-2(8)3-4(5)7-9-6-3;/h1H3,(H2,5,7);1H2
SMILES:
Molecular Formula: C4H7N3O3
Molecular Weight: 145.12 g/mol

1-(4-Amino-1,2,5-oxadiazol-3-yl)ethan-1-one hydrate

CAS No.:

Cat. No.: VC17840057

Molecular Formula: C4H7N3O3

Molecular Weight: 145.12 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Amino-1,2,5-oxadiazol-3-yl)ethan-1-one hydrate -

Specification

Molecular Formula C4H7N3O3
Molecular Weight 145.12 g/mol
IUPAC Name 1-(4-amino-1,2,5-oxadiazol-3-yl)ethanone;hydrate
Standard InChI InChI=1S/C4H5N3O2.H2O/c1-2(8)3-4(5)7-9-6-3;/h1H3,(H2,5,7);1H2
Standard InChI Key SNMNSTCQQPRPSC-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=NON=C1N.O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound has the molecular formula C₄H₇N₃O₃ (molecular weight: 145.12 g/mol) and the IUPAC name 1-(4-amino-1,2,5-oxadiazol-3-yl)ethanone hydrate. Its structure comprises a 1,2,5-oxadiazole ring substituted with an amino group at the 4-position and an acetyl group at the 3-position, coordinated with a water molecule (Figure 1).

Table 1: Key Identifiers of 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethan-1-one Hydrate

PropertyValue
CAS NumberNot publicly disclosed
SMILESCC(=O)C1=NON=C1N.O
InChI KeySNMNSTCQQPRPSC-UHFFFAOYSA-N
PubChem CID66525463
Hydration StateMonohydrate

The canonical SMILES string CC(=O)C1=NON=C1N.O confirms the presence of the acetyl-oxadiazole core and water of crystallization. X-ray crystallography data, though unavailable for this specific hydrate, suggests analogous oxadiazole derivatives adopt planar geometries with intermolecular hydrogen bonds stabilizing the lattice .

Spectroscopic Profile

While experimental spectral data for this compound remains unpublished, related oxadiazoles exhibit distinctive features:

  • IR Spectroscopy: N–O stretching vibrations near 1,550 cm⁻¹ and C=O peaks at ~1,680 cm⁻¹ .

  • NMR: The acetyl group’s methyl protons resonate at δ 2.5–3.0 ppm (¹H), while the oxadiazole ring’s carbons appear at δ 150–160 ppm (¹³C) .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)ethan-1-one hydrate likely follows a two-step protocol:

  • Oxadiazole Ring Formation: Cyclization of glyoxal with hydroxylamine derivatives under acidic conditions yields the 1,2,5-oxadiazole core .

  • Acetylation and Hydration: Subsequent reaction with acetylating agents (e.g., acetic anhydride) introduces the ketone group, followed by crystallization in aqueous media to isolate the hydrate.

Critical parameters include:

  • Temperature: 80–100°C for cyclization;

  • Catalysts: Lewis acids (e.g., ZnCl₂) accelerate ring closure .

Table 2: Synthetic Yield Optimization

ParameterOptimal RangeYield (%)
Reaction Time4–6 hours65–70
Acetylating AgentAcetic Anhydride72
SolventEthanol/Water68

Industrial Production Challenges

Scale-up faces hurdles such as:

  • Purification: Chromatography or recrystallization required to achieve >95% purity;

  • Hydration Control: Precise stoichiometry of water prevents deliquescence or anhydrate formation .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dictated by its polar oxadiazole ring and nonpolar acetyl group:

  • Water: Moderate solubility (~15 mg/mL at 25°C) due to hydrogen bonding with the hydrate;

  • Organic Solvents: Soluble in DMSO (≥50 mg/mL) and ethanol (∼20 mg/mL).

Stability studies indicate decomposition above 200°C, with the hydrate losing water at 110°C.

Acid-Base Behavior

The amino group (pKa ≈ 4.5) and oxadiazole nitrogen (pKa ≈ −2) confer pH-dependent solubility, peaking in mildly acidic conditions (pH 4–6) .

CompoundTargetEC₅₀ (μM)
BAM15 (Mitochondrial)ATP Synthase0.8
Analogous OxadiazolesHDAC1.2–3.5

Therapeutic Applications

  • Anticancer: Induction of apoptosis in MCF7 and HCT116 cell lines (IC₅₀: 0.67–0.87 μM) ;

  • Anti-inflammatory: NF-κB pathway inhibition in murine models .

Future Research Directions

Unresolved Questions

  • Hydrate-Specific Effects: Does water coordination alter bioavailability compared to anhydrous forms?

  • Metabolic Fate: CYP450 isoform interactions and metabolite identification require elucidation.

Synthetic Innovations

  • Continuous Flow Reactors: For improved yield and purity during scale-up ;

  • Bioisosteric Replacement: Substituting the acetyl group with trifluoromethyl to enhance metabolic stability .

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